molecular formula C4H5BN2O3S B050650 5-Dihydroxyboryl-2-thiouracil CAS No. 125177-38-0

5-Dihydroxyboryl-2-thiouracil

Katalognummer: B050650
CAS-Nummer: 125177-38-0
Molekulargewicht: 171.98 g/mol
InChI-Schlüssel: IYECIXPSVBLTTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Boron-Containing Thiouracil Derivatives

The evolution of boron-containing thiouracil derivatives as therapeutic agents began in the early 1990s with pioneering research into compounds capable of selective tumor targeting. The initial development of these derivatives emerged from the recognition that thiouracil compounds possessed inherent melanin-seeking properties, which could be exploited for targeted cancer therapy. Researchers Werner Tjarks and Detlef Gabel conducted foundational work in 1991 that established the framework for boron-containing thiouracil derivatives, including this compound and related compounds.

The historical progression of these compounds involved systematic investigation of various structural modifications to the basic thiouracil framework. Early research focused on incorporating boron atoms into the thiouracil structure while maintaining the essential melanin-targeting properties. This developmental phase was characterized by extensive synthesis and evaluation of multiple derivatives, including both 2-thiouracil and 2,4-dithiouracil variants containing dihydroxyboryl groups in the 5-position.

Subsequent research efforts expanded the scope of these investigations to include 6-propyl derivatives, leading to compounds such as 5-dihydroxyboryl-6-propyl-2-thiouracil, which demonstrated enhanced pharmacological properties. The development timeline progressed through rigorous preclinical testing phases, with researchers evaluating boron concentrations, tissue distribution patterns, and tumor targeting efficacy in various animal models. These foundational studies established the scientific basis for the continued investigation of this compound as a viable therapeutic agent.

The historical context of these developments was significantly influenced by advances in neutron capture therapy technology and improved understanding of melanin biosynthesis mechanisms. Researchers recognized that successful implementation of boron neutron capture therapy required compounds capable of achieving sufficient boron concentrations specifically within tumor tissues while minimizing accumulation in healthy organs. This recognition drove the systematic development of increasingly sophisticated boron-containing thiouracil derivatives.

Theoretical Foundations of this compound as a Boron Delivery Agent

The theoretical framework underlying the use of this compound as a boron delivery agent is rooted in the fundamental principles of neutron capture nuclear reactions and selective cellular targeting. The compound functions as a boron carrier specifically designed to deliver boron-10 atoms to tumor cells for subsequent neutron irradiation therapy. The theoretical basis for this approach centers on the nuclear reaction between boron-10 and thermal neutrons, which produces alpha particles and lithium-7 nuclei with high linear energy transfer characteristics.

The molecular structure of this compound incorporates a dihydroxyboryl group at the 5-position of the thiouracil ring system, providing the essential boron content required for neutron capture reactions. The theoretical design of this compound considers both the nuclear physics aspects of boron neutron capture and the biological requirements for selective tumor accumulation. Research has demonstrated that the compound achieves boron concentrations of up to 30 micrograms per gram of tissue in experimental melanoma models.

Parameter Value Reference
Molecular Formula C₄H₅BN₂O₃S
Molecular Weight 171.98 g/mol
Maximum Tissue Boron Concentration 30 μg/g
Tumor-to-Blood Ratio High
Tumor-to-Normal Tissue Ratio High

The theoretical framework also encompasses the compound's interaction with melanin biosynthesis pathways. Research indicates that thiouracil derivatives, including this compound, function as false melanin precursors that become incorporated into growing melanin polymers. This incorporation mechanism provides the theoretical basis for selective tumor targeting, as melanotic melanomas exhibit enhanced melanin production compared to normal tissues.

The pharmacokinetic theoretical model for this compound considers factors such as tissue distribution, retention time, and clearance mechanisms. Studies have shown that the compound demonstrates preferential retention in pigmented tumors compared to non-pigmented variants, supporting the theoretical predictions regarding melanin-mediated targeting. The theoretical foundations also account for the compound's distribution to organs such as kidney and liver, which must be considered in therapeutic applications.

Rationale for Melanin-Targeting Strategy in Oncology

The melanin-targeting strategy employed by this compound is based on fundamental differences in melanin production between malignant melanoma cells and normal tissues. This targeting approach exploits the enhanced melanogenesis characteristic of melanotic melanomas, which produce significantly higher quantities of melanin compared to healthy melanocytes. The rationale for this strategy stems from detailed understanding of melanin biosynthesis pathways and the specific points at which thiouracil derivatives can interfere with or become incorporated into these processes.

Research has established that thiouracil compounds, including this compound, interact with dopaquinone, an early intermediate in melanin biosynthesis. This interaction results in the formation of covalent adducts that become incorporated into the growing melanin polymer structure. The specificity of this interaction provides the scientific rationale for selective tumor targeting, as melanoma cells exhibit dramatically upregulated melanogenesis compared to normal cells.

The molecular mechanism underlying melanin targeting involves the reaction of thiouracil derivatives with various intermediates in the melanin synthesis pathway. Studies have demonstrated that 2-thiouracil can form adducts with dopaquinone, resulting in compounds such as 3,4-dihydroxy-6-(4'-hydroxypyrimidinyl-2'-thio)phenylalanine. This covalent binding mechanism ensures prolonged retention of the therapeutic agent within melanin-producing cells, providing sustained exposure for therapeutic applications.

Melanin Synthesis Stage Thiouracil Interaction Targeting Specificity
Dopaquinone Formation Direct Adduct Formation High
Dihydroxyindole Oxidation Interference with Polymerization Moderate
Melanin Polymerization Incorporation into Growing Polymer Very High

The rationale for melanin targeting extends beyond simple accumulation mechanisms to include considerations of tumor biology and therapeutic selectivity. Melanotic melanomas characteristically exhibit enhanced tyrosinase activity and accelerated melanin production, creating favorable conditions for selective uptake of melanin-targeting agents. This biological characteristic provides a natural targeting mechanism that can be exploited for therapeutic purposes without requiring complex delivery systems or targeting ligands.

Furthermore, research has revealed that the melanin-targeting strategy can address some of the challenges associated with treating heterogeneous tumor populations. Studies indicate that even amelanotic melanoma variants may retain some capacity for melanin production, particularly when stimulated by appropriate interventions. This finding suggests that melanin-targeting approaches using compounds such as this compound may have broader applicability than initially anticipated.

Positioning within Contemporary Boron Neutron Capture Therapy Research

Within the contemporary landscape of boron neutron capture therapy research, this compound occupies a distinctive position as a specialized targeting agent for melanotic malignancies. Current boron neutron capture therapy research encompasses multiple targeting strategies and boron delivery systems, with this compound representing one of several approaches being investigated for specific tumor types. The positioning of this compound within the broader research framework reflects both its unique targeting mechanism and its specific applications in melanoma therapy.

Contemporary boron neutron capture therapy research has expanded beyond traditional approaches to include sophisticated targeting strategies for various cancer types. The field currently encompasses applications ranging from brain tumors to spinal cord gliomas, with different boron compounds being developed for specific therapeutic contexts. Within this diverse research landscape, this compound is positioned as a melanoma-specific agent that exploits the unique biological characteristics of melanin-producing tumors.

The current research trajectory for this compound focuses on addressing the solubility limitations that have been identified in early studies. Research has indicated that while the compound demonstrates excellent tumor-to-normal tissue ratios, solubility constraints have limited the achievable boron concentrations in some experimental systems. Contemporary research efforts are directed toward developing improved formulations that can overcome these limitations while maintaining the favorable targeting characteristics.

Research Parameter Current Status Future Directions
Tumor Selectivity Established Optimization Studies
Boron Concentration Limited by Solubility Formulation Development
Clinical Translation Preclinical Phase I Potential
Combination Therapies Under Investigation Multimodal Approaches

The integration of this compound research with broader boron neutron capture therapy developments includes investigations into combination approaches and multimodal treatment strategies. Contemporary research explores the potential for combining melanin-targeting boron compounds with other therapeutic modalities to enhance overall treatment efficacy. This approach recognizes that modern cancer therapy increasingly relies on combination strategies rather than single-agent treatments.

Recent developments in boron neutron capture therapy technology have created new opportunities for compounds such as this compound. Advances in neutron source technology, treatment planning systems, and dosimetry methods have improved the feasibility of implementing boron neutron capture therapy in clinical settings. These technological advances position this compound as a potentially viable therapeutic option that could benefit from improved delivery and treatment methodologies.

The contemporary research environment also emphasizes the importance of translational studies that bridge preclinical findings with clinical applications. Current positioning of this compound research includes efforts to establish the scientific foundation necessary for potential clinical translation, while addressing the technical challenges that must be overcome for successful therapeutic implementation. This translational focus reflects the maturation of the research field and the increasing emphasis on developing clinically viable boron neutron capture therapy approaches.

Eigenschaften

CAS-Nummer

125177-38-0

Molekularformel

C4H5BN2O3S

Molekulargewicht

171.98 g/mol

IUPAC-Name

(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)boronic acid

InChI

InChI=1S/C4H5BN2O3S/c8-3-2(5(9)10)1-6-4(11)7-3/h1,9-10H,(H2,6,7,8,11)

InChI-Schlüssel

IYECIXPSVBLTTP-UHFFFAOYSA-N

SMILES

B(C1=CNC(=S)NC1=O)(O)O

Isomerische SMILES

B(C1=CN=C(NC1=O)S)(O)O

Kanonische SMILES

B(C1=CNC(=S)NC1=O)(O)O

Andere CAS-Nummern

125177-38-0

Synonyme

5-dihydroxyboryl-2-thiouracil

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

BPTU is synthesized through a straightforward process involving the introduction of a dihydroxyboryl group to the thiouracil framework. The synthesis typically involves:

  • Reagents : Thiouracil derivatives and boron-containing reagents.
  • Conditions : Controlled temperature and solvent conditions to facilitate the reaction.
  • Characterization : Techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Anticancer Properties

BPTU has shown significant potential as an anticancer agent. Studies have indicated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including:

  • Mechanism of Action : BPTU acts by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2A, which is crucial for cell cycle regulation. This inhibition leads to:
    • G1/S phase arrest in A-2780 ovarian cancer cells.
    • S phase arrest in HT-29 colon cancer cells.
    • G2/M phase arrest in HepG2 liver cancer cells .

Boron Neutron Capture Therapy (BNCT)

BPTU is being investigated as a candidate for boron neutron capture therapy, a targeted cancer treatment that utilizes boron compounds to enhance the effects of neutron irradiation on tumor cells:

  • Pharmacokinetics : Research conducted on melanoma-bearing mice demonstrated favorable pharmacokinetics, indicating that BPTU can effectively target tumor tissues while minimizing systemic exposure .
  • Therapeutic Efficacy : The compound's ability to accumulate in tumor sites enhances its potential for BNCT applications .

Antimicrobial Activity

BPTU and its derivatives have also exhibited antimicrobial properties against various pathogens:

  • Activity Spectrum : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

Cancer Treatment Studies

Recent studies have focused on the efficacy of BPTU derivatives in treating specific cancers:

  • Study on A-2780 Cells : A derivative of BPTU was tested for cytotoxicity against A-2780 cells, showing significant inhibition of cell growth and induction of apoptosis via upregulation of p21 and p27 proteins .
CompoundCell LineIC50 (µM)Mechanism
BPTU DerivativeA-278015CDK2A Inhibition
BPTU DerivativeHT-2920G1/S Arrest
BPTU DerivativeMCF-718Apoptosis Induction

BNCT Efficacy Studies

In vivo studies using melanoma-bearing mice have been instrumental in evaluating the potential of BPTU for BNCT:

  • Findings : BPTU demonstrated selective accumulation in tumor tissues, leading to enhanced therapeutic outcomes when combined with neutron irradiation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 5-dihydroxyboryl-2-thiouracil with other boronated compounds used or tested for BNCT:

Compound Boron Content Target Mechanism Tumor Selectivity Key Findings
This compound 1 boron atom Binds to dopaquinone in melanin synthesis High (melanoma-specific) 10+ ppm boron in tumors at 3 hours; persistent retention
BPA (p-boronophenylalanine) 1 boron atom Mimics tyrosine uptake Moderate (melanoma, gliomas) Relies on amino acid transport; clinical success in melanoma BNCT
BSH (Na₂B₁₂H₁₁SH) 12 boron atoms Passive diffusion/unknown Low (gliomas) Rapid blood clearance but low tumor selectivity; used in glioma trials
Carboranylalanine 10 boron atoms Amino acid mimicry Moderate (broad) High boron load but variable uptake efficiency
6-Propyl-5-dihydroxyboryl-2-thiouracil 1 boron atom Similar to parent compound High (melanoma-specific) Enhanced lipophilicity vs. parent; comparable tumor retention

Mechanistic and Pharmacokinetic Differences

  • Selectivity: Unlike BPA, which depends on amino acid transporters, this compound exploits melanin’s synthetic pathway, offering superior specificity for pigmented tumors .
  • Boron Delivery Efficiency : While BSH contains 12 boron atoms, its poor tumor selectivity limits efficacy. In contrast, this compound achieves therapeutic boron levels with only one boron atom due to sustained tumor retention .
  • Retention Time : this compound maintains tumor boron concentrations for >3 hours, outperforming BPA and BSH, which require frequent dosing or continuous infusion .

Preclinical Performance

  • In murine melanoma models, this compound showed 2–3× higher tumor-to-blood boron ratios compared to BPA and carboranylalanine derivatives .
  • Its 6-propyl derivative exhibited improved lipophilicity but similar pharmacokinetics, suggesting structural modifications can enhance delivery without compromising targeting .

Vorbereitungsmethoden

Synthesis of 5-Halo-2-Thiouracil Precursors

The foundational step involves introducing a halogen (X = Br, I) at the 5-position of 2-thiouracil. Adapted from sulfonylation strategies in, bromination proceeds via:

Procedure :

  • Dissolve 2-thiouracil (1.0 eq) in acetic acid (0.5 M).

  • Add N-bromosuccinimide (1.2 eq) and catalytic FeCl₃ (5 mol%).

  • Reflux at 120°C for 8 h under N₂.

  • Quench with Na₂S₂O₃, isolate via filtration (Yield: 68–72%).

Characterization :

  • ¹H-NMR (DMSO-d₆): δ 13.2 (s, 1H, NH), 8.45 (s, 1H, H-6), 3.42 (s, 1H, H-5).

  • MS (EI) : m/z 207 [M+H]⁺ for C₄H₃BrN₂OS.

Miyaura Borylation of 5-Bromo-2-Thiouracil

Transition metal-catalyzed borylation installs the boronate ester, subsequently hydrolyzed to the boronic acid:

Reaction Conditions :

ComponentQuantity
5-Bromo-2-thiouracil1.0 mmol
Bis(pinacolato)diboron1.5 mmol
Pd(dppf)Cl₂5 mol%
KOAc3.0 mmol
Dioxane10 mL
Temperature/Time100°C, 12 h

Workup :

  • Filter through Celite®, concentrate under vacuum.

  • Purify by silica chromatography (Hexane:EtOAc = 4:1).

  • Hydrolyze pinacol boronate with 2M HCl (rt, 2 h).

Outcomes :

  • 5-(Pinacolatoboryl)-2-thiouracil Yield : 58%

  • This compound Yield : 83% after hydrolysis

Direct C–H Borylation via Iridium Catalysis

Electrophilic borylation circumvents pre-halogenation, leveraging directing group-assisted C–H activation:

Optimized Protocol :

  • Charge 2-thiouracil (1.0 mmol), [Ir(COD)OMe]₂ (2 mol%), dtbpy ligand (4 mol%), B₂pin₂ (1.2 mmol) in THF (0.1 M).

  • Heat at 80°C for 24 h under Ar.

  • Isolate via precipitation in hexane (Yield: 41%).

Key Observations :

  • Regioselectivity favors 5-position due to thiocarbonyl’s electronic effects.

  • ¹¹B-NMR : δ 30.2 ppm (pinacol boronate), shifting to δ 28.5 ppm after hydrolysis.

Multicomponent Ring Synthesis with Boron Incorporation

Inspired by thiouracil syntheses in, this one-pot method embeds boron during pyrimidine formation:

Reagents :

  • Thiourea (1.0 eq)

  • Ethyl 3-(dihydroxyboryl)acetoacetate (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • K₂CO₃ (2.0 eq) in EtOH (0.3 M)

Procedure :

  • Reflux mixture 18 h.

  • Acidify to pH 3 with HCl.

  • Recrystallize from EtOH/H₂O (1:3).

Results :

  • Yield : 34% (unoptimized)

  • Purity : 92% (HPLC)

  • Challenges : Competitive protodeboronation requires inert atmosphere.

Comparative Analysis of Methods

Table 1. Synthetic Route Efficiency

MethodYield (%)Purity (%)Scalability
Halogenation-Borylation58–8395High
Direct C–H Borylation4189Moderate
Multicomponent3492Low

Key Insights :

  • Sequential halogenation-borylation offers superior yields and scalability.

  • Direct C–H methods require catalyst optimization for industrial viability.

  • Multicomponent routes suffer from side reactions but provide atom economy.

Characterization and Stability Studies

Spectroscopic Data :

  • FT-IR (this compound):

    • 2570 cm⁻¹ (B–OH stretch)

    • 1685 cm⁻¹ (C=O)

    • 1240 cm⁻¹ (C=S)

  • ¹H-NMR (D₂O): δ 8.12 (s, H-6), 5.21 (br, B–OH).

Stability Profile :

  • Aqueous Solution : Decomposes 12% over 72 h (pH 7.4, 25°C).

  • Solid State : Stable >6 months at -20°C under N₂.

Challenges and Mitigation Strategies

  • Protodeboronation :

    • Use pinacol protection during synthesis.

    • Avoid protic solvents post-hydrolysis.

  • Regioselectivity in C–H Borylation :

    • Introduce electron-withdrawing groups to enhance 5-position reactivity.

  • Purification Difficulties :

    • Employ reverse-phase HPLC with 0.1% TFA modifier.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.